BenchChemオンラインストアへようこそ!

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Enantioselective Synthesis Chiral HPLC Process Chemistry

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a privileged chiral building block for medicinal chemistry, enabling rapid derivatization via its 2-carboxylate ester handle. It serves as a key intermediate for synthesizing diverse compound libraries targeting potassium channels and GPIIb/IIIa receptors. The racemate is accessible at high purity (≥97%), and both enantiomers can be resolved to >99.5% ee via preparative HPLC for peptidomimetic and stereospecific studies. An established synthetic route (approx. 66% yield) supports reliable scale-up. Choose this compound for its unmatched versatility in creating chiral drug candidates, where achiral or incorrectly substituted benzoxazine analogs fail to deliver.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 22244-22-0
Cat. No. B1595016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS22244-22-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=CC=CC=C2O1
InChIInChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3
InChIKeyFGYXHLIMQKWPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (CAS 22244-22-0): A Versatile Chiral Synthon for Pharmaceutical R&D


Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0) is a heterocyclic compound belonging to the 1,4-benzoxazine class. It is a chiral molecule that exists as a racemic mixture, with a molecular weight of 207.23 g/mol . This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules [1]. Its core 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse pharmacological activities, including potassium channel activation and serotonin receptor antagonism [2]. Its primary value in procurement lies in its role as a key starting material for the design and synthesis of novel drug candidates [1].

Why Generic Substitution Fails: The Critical Role of Chiral Purity and Scaffold Accessibility for Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate


Substituting ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with other benzoxazine analogs is not a straightforward replacement. The compound's value is not based on its own bioactivity but on its unique position as a central, versatile intermediate for creating diverse chemical libraries. Unlike many functionalized analogs that are designed for a single target, this specific ethyl ester provides a generic handle for further derivatization. Furthermore, the presence of a chiral center at the C2 position is critical. As highlighted by Pham et al., the enantioselective synthesis of this compound is hampered by a significant racemization problem [1]. This means that obtaining enantiopure building blocks requires specialized, validated processes. Using a different, achiral or incorrectly substituted benzoxazine core would eliminate the possibility of creating chiral drug candidates or investigating stereospecific biological interactions, which is a cornerstone of modern medicinal chemistry [2].

Quantitative Evidence for Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate: Differentiating by Purity and Process


Enantiomeric Purity: A Validated Path to Single Enantiomers from a Racemic Synthon

The target compound is typically supplied as a racemic mixture, but its primary value for advanced research lies in its conversion to single enantiomers. The enantioselective synthesis of (R)- and (S)-enantiomers directly from chiral precursors is challenging due to a substantial racemization process, estimated to affect 34-46% of the product under studied conditions [1]. In contrast, preparative HPLC enantioseparation of the racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate provides a robust alternative, yielding enantiomers with an enantiomeric excess (ee) of ≥ 99.5% [1].

Enantioselective Synthesis Chiral HPLC Process Chemistry Medicinal Chemistry

Commercial Purity vs. Class-Leading Derivatives: A Benchmark for Synthetic Utility

Commercially available ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is offered at high chemical purity, with common specifications ranging from 96% to ≥ 99% from various vendors . This is a critical factor for its use as a starting material in multi-step syntheses, as impurities can propagate and complicate purification. While this is a general requirement for all building blocks, it contrasts with some highly potent, but less commercially accessible, 1,4-benzoxazine derivatives like endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, which is a research compound with a reported Ki of 0.019 nM for the 5-HT3 receptor [1].

Chemical Purity Building Block Synthetic Intermediates Quality Control

Synthetic Accessibility: Defined Yields for the Racemic Building Block

The synthesis of racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is well-established and proceeds with moderate, reliable yields. A typical synthetic route involves the cyclization of 2-aminophenol with ethyl 2,3-dibromopropionate in the presence of a base like K2CO3 in refluxing acetone, yielding the target racemate [1]. The yield for this key transformation is reported to be approximately 66% [2]. This contrasts with the attempted synthesis of the isomeric ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, which were obtained in "low yields" from a similar condensation reaction, requiring a subsequent hydrogenation step for satisfactory production [3].

Synthetic Methodology Cyclization Reaction Yield Process Scale-up

Targeted Application Scenarios for Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (CAS 22244-22-0)


Design and Synthesis of Enantiopure Peptidomimetics

Researchers focused on peptidomimetics require enantiomerically pure building blocks to investigate the influence of chirality on biological activity. This compound serves as an ideal starting point, as it can be readily resolved into its enantiomers with high enantiopurity (ee ≥ 99.5%) via preparative HPLC [1]. The resulting (R)- and (S)-enantiomers can then be incorporated into pseudopeptide structures, allowing for a systematic study of their conformational behavior and biological interactions [2].

Medicinal Chemistry Exploration of Privileged Scaffolds

This compound is a preferred starting material for medicinal chemistry groups exploring the 1,4-benzoxazine scaffold. Its high commercial purity (≥ 96%) ensures a clean entry into complex synthetic sequences [1]. The 2-carboxylate ester provides a versatile functional group for further derivatization, enabling the rapid generation of diverse libraries of compounds for screening against a range of targets, from potassium channels [2] to GPIIb/IIIa receptors .

Process Development and Scale-Up of Chiral Drug Intermediates

For process chemists, the established synthetic route to this racemate (approx. 66% yield) provides a reliable foundation for scale-up [1]. Furthermore, the detailed study of the racemization problem during its enantioselective synthesis highlights the critical process parameters that must be controlled to maintain chiral integrity [2]. This knowledge is invaluable for developing a robust and economically viable manufacturing process for chiral APIs derived from this core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.